Ophiobolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

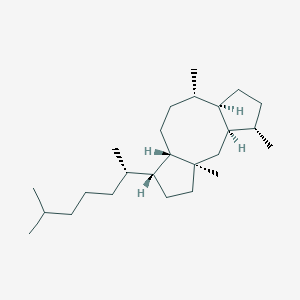

Ophiobolane is a sesterterpene and a terpenoid fundamental parent.

Analyse Chemischer Reaktionen

Radical Cascade Cyclization

Radical-mediated polycyclization cascades enable rapid construction of ophiobolane’s 5/8/5 tricyclic framework. This approach diverges from biosynthetic cationic pathways, offering enhanced stereochemical control.

Key Reaction Pathway

| Step | Process | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| 1 | Trichloroketone initiation | Et<sub>3</sub>B/air, TTMSH, thiol additive | 74% | dr >20:1 |

| 2 | 8-endo/5-exo cyclization | Li-naphthalenide, THF | 52% | C6 stereocenter retention |

This method leverages trichloroketone-derived radicals to form fused rings via reductive termination modes. Diastereoselectivity is guided by a chiral thiol catalyst, overriding inherent stereochemical biases .

Photoinduced Cycloisomerization

A stereoselective photochemical strategy assembles the 5/8/5 core in a single step, exploiting UV irradiation to trigger sequential [2+2] cycloaddition and Cope rearrangement.

Experimental Highlights

-

Substrate : Chiral tertiary alcohol derivatives (e.g., 12e , 12f )

-

Conditions : UV light (254 nm), DCM, 25°C

-

Outcomes :

-

12e (R = CF<sub>3</sub>): 44% yield, dr >20:1

-

12f (R = cyclopropyl): 70% yield, dr >20:1

-

Steric bulk at C3 enhances diastereoselectivity, enabling asymmetric synthesis of this compound analogs .

Epoxide Rearrangement and Functionalization

Late-stage functionalization of this compound derivatives involves epoxide intermediates, critical for introducing oxygenation patterns.

Epoxide-Driven Transformations

| Reaction Type | Substrate | Reagents | Product | Yield |

|---|---|---|---|---|

| Corey–Chaykovsky epoxidation | Tricyclic ketone (21 ) | DMSA, K<sub>2</sub>CO<sub>3</sub> | Spiro-epoxide | 62% |

| Reductive epoxide opening | Spiro-epoxide | Li-naphthalenide | Diol (30 ) | 52% |

Epoxide intermediates undergo regioselective ring-opening to install hydroxyl groups, pivotal for accessing ophiobolin A’s pharmacophore .

Singlet Oxygen Ene Reaction

To construct this compound’s spirocyclic tetrahydrofuran (THF) motif, a singlet oxygen ene reaction is employed:

Procedure

-

Substrate : Tricyclic alkene (15 )

-

Conditions : Rose Bengal, O<sub>2</sub>, hv (450 nm)

-

Outcome : Tertiary alcohol (14 ) with α,β-unsaturated carbonyl

This step enables stereoselective hydroperoxidation, followed by cyclization to form the THF ring .

Challenges in A-Ring Functionalization

Efforts to functionalize this compound’s A-ring often encounter competing elimination pathways:

| Issue | Observed Pathway | Mitigation Strategy |

|---|---|---|

| C3-OH dehydration | Alkene formation (28 ) | Protection (e.g., silylation) |

| Epoxide rearrangement | Aldehyde byproduct (25 ) | Low-temperature quenching |

Uncontrolled ionization of epoxide intermediates remains a bottleneck, necessitating alternative oxidation protocols .

Synthetic Comparisons

The table below contrasts key methodologies for this compound synthesis:

| Strategy | Steps | Key Advantage | Limitation |

|---|---|---|---|

| Radical cyclization | 9–14 | Rapid core assembly | Limited side-chain oxidation |

| Biomimetic cationic | 38–47 | Biosynthetic mimicry | Low step economy |

| Photochemical | 5–7 | Stereochemical control | Substrate-specific yields |

Radical-based approaches offer the highest efficiency, while photochemical methods excel in stereoselectivity .

Eigenschaften

Molekularformel |

C25H46 |

|---|---|

Molekulargewicht |

346.6 g/mol |

IUPAC-Name |

(1R,3R,4S,7R,8S,11S,12R)-1,4,8-trimethyl-12-[(2S)-6-methylheptan-2-yl]tricyclo[9.3.0.03,7]tetradecane |

InChI |

InChI=1S/C25H46/c1-17(2)8-7-9-18(3)22-14-15-25(6)16-23-20(5)10-12-21(23)19(4)11-13-24(22)25/h17-24H,7-16H2,1-6H3/t18-,19-,20-,21+,22+,23+,24-,25+/m0/s1 |

InChI-Schlüssel |

YDDRLCGKYATUCE-UTBISNFYSA-N |

Isomerische SMILES |

C[C@H]1CC[C@H]2[C@H](CC[C@@]2(C[C@H]3[C@@H]1CC[C@@H]3C)C)[C@@H](C)CCCC(C)C |

Kanonische SMILES |

CC1CCC2C(CCC2(CC3C1CCC3C)C)C(C)CCCC(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.